molecular formula C13H8Cl2N2O B2403523 6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole CAS No. 338978-79-3

6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole

Cat. No.: B2403523
CAS No.: 338978-79-3
M. Wt: 279.12
InChI Key: KHMMSGPBDXPKAX-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole is a chemical compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole typically involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the benzimidazole ring. The final product is obtained after purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)benzimidazole: Lacks the hydroxy group, which may affect its biological activity and binding affinity.

    6-Chloro-1-hydroxybenzimidazole: Lacks the 4-chlorophenyl group, which may influence its chemical properties and applications.

    4-Chloro-2-phenylbenzimidazole: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.

Uniqueness

6-Chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole is unique due to the presence of both chlorine atoms and a hydroxy group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)-1-hydroxybenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17(13)18/h1-7,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMMSGPBDXPKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2O)C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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